molecular formula C25H32FN3O2 B2790907 2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide CAS No. 922040-10-6

2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide

货号: B2790907
CAS 编号: 922040-10-6
分子量: 425.548
InChI 键: PTKAQRRDGQHDHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(2-Fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide is a synthetically derived small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture that incorporates a 1-methyl-1,2,3,4-tetrahydroquinoline moiety, a piperidine ring, and a 2-(2-fluorophenoxy)acetamide group. This specific structural combination suggests potential for selective receptor interaction and modulation. While its exact mechanism of action is a subject of ongoing investigation, the molecular framework is characteristic of compounds that often target neurological and cardiovascular systems. Researchers are exploring its primary applications as a key chemical tool for probing protein-protein interactions and characterizing novel signaling pathways, particularly those involving G-protein-coupled receptors (GPCRs) and various enzyme families. Its research value is further underscored by its potential utility in high-throughput screening assays and as a lead compound for the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O2/c1-28-13-7-8-19-16-20(11-12-22(19)28)23(29-14-5-2-6-15-29)17-27-25(30)18-31-24-10-4-3-9-21(24)26/h3-4,9-12,16,23H,2,5-8,13-15,17-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKAQRRDGQHDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness lies in its hybrid structure, combining a fluorophenoxy acetamide core with a bicyclic tetrahydroquinoline-piperidine system. Below is a comparative analysis with related compounds:

Compound Key Substituents Molecular Weight (g/mol) Reported Bioactivity Target/Mechanism Source
2-(2-Fluorophenoxy)-N-(2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(Piperidin-1-yl)Ethyl)Acetamide (Target) 2-Fluorophenoxy, 1-methyltetrahydroquinoline, piperidine-ethyl ~483 (estimated) Hypothesized: Kinase inhibition, CNS modulation Kinases, GPCRs (inferred from analogs) N/A
N-(2-Bromocyclohexyl)-2-(Substituted Phenoxy)Acetamide Varied phenoxy groups, bromocyclohexyl ~350–400 Anti-inflammatory, analgesic, antipyretic COX enzymes, cytokine pathways
3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methyl-Phenyl]-N-Methyl-Pyrazine-2-Carboxamide Difluorophenyl-hydroxyacetyl, pyrazine-carboxamide 428.3 Kinase inhibition (e.g., JAK/STAT pathways) Kinases
N-(2,4-Difluorophenyl)-2-((3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Thio)Acetamide Difluorophenyl, thienopyrimidinone-thioether ~421 Anticancer, antimicrobial (inferred from thienopyrimidine analogs) DNA topoisomerases, microbial enzymes

Key Observations

Fluorophenoxy vs. Other Substituents: The 2-fluorophenoxy group in the target compound may confer greater metabolic stability compared to non-fluorinated analogs like those in . Fluorine’s electronegativity enhances resistance to oxidative degradation and improves membrane permeability . In contrast, bromocyclohexyl or thienopyrimidinone-thioether substituents (as in ) prioritize bulkier hydrophobic interactions, often favoring enzyme active-site binding.

Tetrahydroquinoline-Piperidine Hybrid System: The tetrahydroquinoline scaffold is associated with CNS activity (e.g., serotonin receptor modulation), while the piperidine-ethyl side chain may enhance solubility and blood-brain barrier penetration compared to simpler alkyl chains in .

Bioactivity Profile: Compounds with pyrazine-carboxamide or thienopyrimidinone cores () show kinase or topoisomerase inhibition, suggesting the target compound may share similar mechanisms. However, its tetrahydroquinoline-piperidine system could introduce unique selectivity for GPCRs or ion channels.

Computational and Experimental Similarity Metrics

  • Tanimoto/Dice Similarity Scores: Computational analysis using MACCS or Morgan fingerprints () would likely reveal moderate similarity (Tanimoto < 0.6) between the target compound and simpler phenoxy acetamides (), but higher similarity (>0.7) with fluorinated kinase inhibitors ().
  • Activity Landscape Analysis: Activity cliffs may arise when comparing the target compound to non-fluorinated analogs. For example, a single fluorine substitution could drastically increase potency against a kinase target, as seen in vs. , aligning with the "similar structure, divergent activity" paradigm .
  • Molecular Networking (MS/MS) : The target compound’s fragmentation pattern would cluster with fluorinated acetamides in LC-MS/MS molecular networks, as related compounds share cosine scores >0.8 for parent ion fragmentation .

常见问题

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenoxy and piperidinyl groups) and assess stereochemistry .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ ion) and detect impurities.
  • HPLC-PDA : Quantify purity (>95%) and resolve co-eluting byproducts using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :
Discrepancies in IC₅₀ values or target selectivity may arise from:

  • Assay Variability : Standardize in vitro protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural Isomerism : Employ chiral chromatography to separate enantiomers, as stereochemistry impacts target binding .
  • Cellular Context : Compare activity across cell lines (e.g., cancer vs. normal) with matched genetic backgrounds .

Advanced: What experimental strategies are recommended for identifying this compound’s molecular targets?

Q. Methodological Answer :

  • Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture target proteins, followed by streptavidin pull-down and LC-MS/MS identification .
  • Kinase Profiling : Screen against panels of 300+ kinases to identify off-target effects (e.g., Eurofins KinaseProfiler™) .
  • Molecular Dynamics (MD) : Simulate binding modes with potential targets (e.g., GPCRs or ion channels) using Schrödinger Suite or AutoDock .

Advanced: How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolite formation?

Q. Methodological Answer :

  • Animal Models : Administer the compound intravenously (IV) and orally (PO) to rodents, then collect plasma at timed intervals. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin®) .
  • Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) in liver microsomes .
  • Tissue Distribution : Autoradiography with ¹⁴C-labeled compound to assess brain permeability or renal clearance .

Advanced: What computational approaches are effective for SAR studies of this compound?

Q. Methodological Answer :

  • 3D-QSAR : Align analogs using CoMFA/CoMSIA to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for piperidinyl group modifications to optimize binding affinity .
  • ADMET Prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable logP (<5) and low hERG inhibition risk .

Basic: How should researchers validate the compound’s stability under varying storage conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Lyophilization : Test solubility in PBS/DMSO and assess aggregation via dynamic light scattering (DLS) .

Advanced: What strategies address discrepancies between in vitro potency and in vivo efficacy?

Q. Methodological Answer :

  • Plasma Protein Binding (PPB) : Measure fu (unbound fraction) using equilibrium dialysis; low fu may explain reduced in vivo activity .
  • Efflux Transporters : Test inhibition of P-gp/BCRP in Caco-2 cells to assess blood-brain barrier penetration .
  • Metabolic Stability : Compare hepatic extraction ratios (EH) across species (e.g., human vs. mouse microsomes) .

Basic: How can researchers integrate this compound into existing pharmacological frameworks (e.g., kinase inhibition or GPCR modulation)?

Q. Methodological Answer :

  • Pathway Analysis : Use KEGG or Reactome to map putative targets (e.g., MAPK or PI3K-Akt pathways) and design synergy studies with standard therapies .
  • Gene Expression Profiling : RNA-seq of treated cells to identify downstream effectors (e.g., apoptosis markers like BAX/BCL-2) .

Advanced: What mechanistic studies are recommended to elucidate off-target effects in complex biological systems?

Q. Methodological Answer :

  • CRISPR-Cas9 Screens : Perform genome-wide knockout screens to identify synthetic lethal partners .
  • Thermal Proteome Profiling (TPP) : Detect target engagement by measuring protein thermal stability shifts in cell lysates .

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